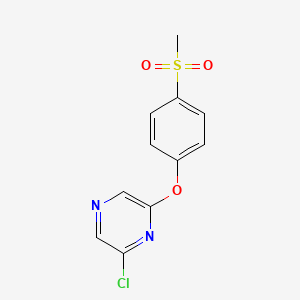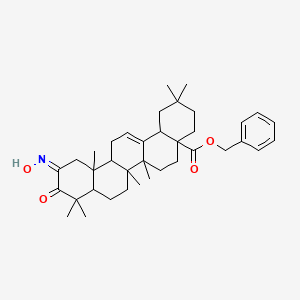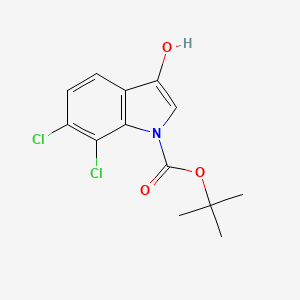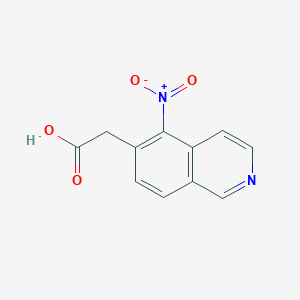
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is an organic compound that features a pyrazine ring substituted with a chlorinated and a methylsulfonylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(methylsulfonyl)phenol, which is then reacted with 2,6-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while oxidation of the methylsulfonyl group would produce a sulfone derivative.
Applications De Recherche Scientifique
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazine-containing scaffolds.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl and chloropyrazine groups can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)benzimidazole: Selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.
Uniqueness
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is unique due to the combination of its pyrazine core with the methylsulfonylphenoxy and chloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H9ClN2O3S |
|---|---|
Poids moléculaire |
284.72 g/mol |
Nom IUPAC |
2-chloro-6-(4-methylsulfonylphenoxy)pyrazine |
InChI |
InChI=1S/C11H9ClN2O3S/c1-18(15,16)9-4-2-8(3-5-9)17-11-7-13-6-10(12)14-11/h2-7H,1H3 |
Clé InChI |
HYYLGNPUFHWGTM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)

![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)


![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)


![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)

![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
